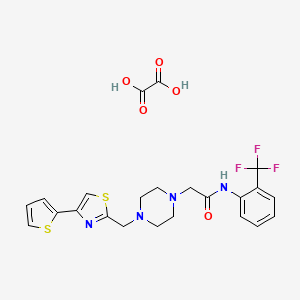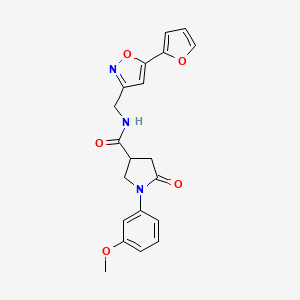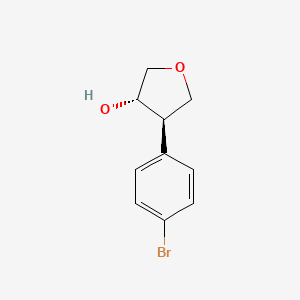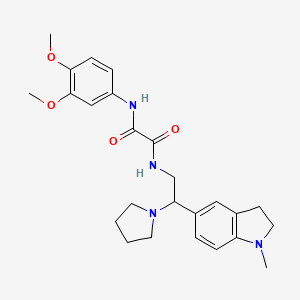![molecular formula C16H11F3N4O2 B2715441 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-96-0](/img/structure/B2715441.png)
1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is determined by its linear formula, C14H10F3N3O3 . This indicates that the molecule is composed of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms. The exact spatial arrangement of these atoms would require more detailed information or computational modeling to determine.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Methodologies : Research focuses on developing new synthetic routes for pyrazole derivatives, including Schiff bases containing azo groups and their spectroscopic investigations. These compounds are characterized using various spectroscopic techniques, and their structural analyses are supported by theoretical calculations, highlighting their potential in materials science and chemical synthesis (Özkınalı et al., 2018).
- Energetic Materials : The study of nitroazole derivatives, including their amination, provides insights into their structural and energetic properties. These properties are crucial for the design of next-generation energetic materials, demonstrating the application in developing more efficient and stable explosives (Zhao et al., 2014).
Chemical Reactivity and Applications
- Reactivity Studies : Investigations into the reactivity of trinitropyrazole derivatives under various conditions reveal their potential for nucleophilic substitution reactions. These reactions are significant for the synthesis of dinitropyrazoles, showing applications in materials science and synthesis of novel compounds (Dalinger et al., 2013).
- Herbicidal Activity : Pyrazole derivatives, specifically those modified with a trifluoromethyl group, have been identified as potent herbicides. The study of their quantitative structure-activity relationships (QSAR) extends to understanding the impact of molecular modifications on herbicidal efficacy, illustrating the agricultural applications of these compounds (Clark, 1996).
Biological Activity
- Antitumor, Antifungal, and Antibacterial Properties : The synthesis and characterization of pyrazole derivatives highlight their significant biological activities. Studies have identified specific pharmacophore sites responsible for antitumor, antifungal, and antibacterial effects, contributing to the pharmaceutical applications of these compounds (Titi et al., 2020).
- Multiple Biological Activities : Research on trifluoromethyl-containing pyrazole derivatives has revealed their diverse biological activities, including tuberculostatic, antibacterial, antimycotic, antioxidant, cytotoxic, analgesic, and anti-inflammatory properties. These findings underscore the potential of pyrazole derivatives in drug development and therapeutic applications (Burgart et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-4-1-3-10(7-11)14-9-21-22(15(14)20)12-5-2-6-13(8-12)23(24)25/h1-9H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRWFKLEFTEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)

![(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2715364.png)
methanone](/img/structure/B2715366.png)
![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2715370.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)


![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)
